Cas no 1632469-94-3 ((5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone)

(5-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone is a synthetic organic compound featuring a naphthalene and indole moiety linked by a ketone bridge. Its structure suggests potential utility in pharmaceutical research, particularly in the study of receptor-binding interactions due to the presence of aromatic and heterocyclic components. The ethyl and pentyl substituents may enhance lipophilicity, influencing bioavailability and metabolic stability. This compound could serve as a valuable intermediate in medicinal chemistry for the development of novel bioactive molecules. Its well-defined molecular architecture allows for precise modifications, making it suitable for structure-activity relationship (SAR) studies. Handling requires standard laboratory precautions due to its synthetic nature.
(5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone structure
1632469-94-3 structure
商品名:(5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone
CAS番号:1632469-94-3
MF:C26H27NO
メガワット:369.498687028885
CID:4609996

(5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone 化学的及び物理的性質

名前と識別子

    • (5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
    • (5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone
    • インチ: 1S/C26H27NO/c1-3-5-8-17-27-18-24(22-12-6-7-16-25(22)27)26(28)23-15-10-13-20-19(4-2)11-9-14-21(20)23/h6-7,9-16,18H,3-5,8,17H2,1-2H3
    • InChIKey: GZTHGJZKDOBJTK-UHFFFAOYSA-N
    • ほほえんだ: C(C1=C2C(C(CC)=CC=C2)=CC=C1)(C1C2=C(N(CCCCC)C=1)C=CC=C2)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 28
  • 回転可能化学結合数: 7

(5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66368-1mg
JWH 210 5-ethylnaphthyl isomer
1632469-94-3 98%
1mg
¥740.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66368-10mg
JWH 210 5-ethylnaphthyl isomer
1632469-94-3 98%
10mg
¥5333.00 2023-09-08
1PlusChem
1P01EPEE-1mg
(5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone
1632469-94-3 ≥98%
1mg
$105.00 2024-06-19
A2B Chem LLC
AX64918-1mg
(5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone
1632469-94-3 ≥98%
1mg
$56.00 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66368-5mg
JWH 210 5-ethylnaphthyl isomer
1632469-94-3 98%
5mg
¥3007.00 2023-09-08
1PlusChem
1P01EPEE-10mg
(5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone
1632469-94-3 ≥98%
10mg
$583.00 2024-06-19
A2B Chem LLC
AX64918-5mg
(5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone
1632469-94-3 ≥98%
5mg
$243.00 2024-04-20
1PlusChem
1P01EPEE-5mg
(5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone
1632469-94-3 ≥98%
5mg
$336.00 2024-06-19
A2B Chem LLC
AX64918-10mg
(5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone
1632469-94-3 ≥98%
10mg
$430.00 2024-04-20

(5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone 関連文献

(5-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanoneに関する追加情報

Introduction to CAS No. 1632469-94-3: (5-Ethyl-1-Naphthalenyl)(1-Pentyl-1H-lndol-3-Yl)-Methanone

CAS No. 1632469-94-3, commonly referred to as (5-Ethyl-1-Naphthalenyl)(1-Pentyl-1H-lndol-3-Yl)-Methanone, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is a derivative of naphthalene and indole, two well-known aromatic heterocycles, combined through a methanone linkage. The structure of this compound is characterized by the presence of an ethyl group on the naphthalene ring and a pentyl group on the indole moiety, which contributes to its unique chemical properties.

The synthesis of (5-Ethyl-1-Naphthalenyl)(1-Pentyl-1H-lndol-3-Yl)-Methanone involves a series of intricate organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. These reactions are optimized to ensure high yield and purity of the final product. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, making the synthesis more environmentally friendly and cost-effective.

One of the most promising applications of this compound lies in its pharmacological properties. Studies have shown that (5-Ethyl-1-Naphthalenyl)(1-Pentyl-1H-lndol-3-Yl)-Methanone exhibits significant anti-inflammatory and antioxidant activities. These properties make it a potential candidate for drug development in the treatment of chronic inflammatory diseases and oxidative stress-related disorders.

In addition to its pharmacological applications, this compound has also shown potential in materials science. The combination of naphthalene and indole moieties imparts unique electronic properties to the molecule, making it suitable for use in organic electronics. Recent research has explored its application as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices, where it demonstrates excellent charge transport properties.

The structural uniqueness of CAS No. 1632469-94-3 also makes it an interesting subject for theoretical studies. Computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate its electronic structure and reactivity. These studies provide valuable insights into the molecule's behavior under various conditions and guide further experimental work.

In conclusion, (5-Ethyl

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